
N,N-diethyl-1-(2-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-1-(2-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide, also known as DMS 610 or DMBZS, is a sulfonamide compound that has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Sulfonamides
Research has uncovered microbial strategies to eliminate sulfonamide antibiotics, which are structurally related to N,N-diethyl-1-(2-methoxyphenyl)-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide. In particular, studies on Microbacterium sp. strain BR1 have demonstrated the microbial degradation of sulfamethoxazole and similar sulfonamides through a pathway initiated by ipso-hydroxylation. This process leads to the fragmentation of the parent compound, highlighting the potential environmental implications of sulfonamide antibiotics' persistence and the propagation of antibiotic resistance (Ricken et al., 2013).
Antimicrobial and Antitumor Applications
Sulfonamide-based Schiff base ligands have been synthesized and shown to possess antimicrobial activity against a variety of fungal and bacterial species. Notably, these compounds have demonstrated significant bioactivity, which is enhanced upon chelation due to the phenomenon of charge transfer from metal to ligand. This research suggests the potential of sulfonamide derivatives in developing potent drugs with antimicrobial properties (Hassan et al., 2021).
Inhibition of Carbonic Anhydrase Isozymes
Halogenated sulfonamides, including derivatives related to this compound, have been explored for their inhibitory activity against the tumor-associated carbonic anhydrase isozyme IX. These studies have identified several potent inhibitors, suggesting a pathway to design more effective and possibly selective antitumor agents (Ilies et al., 2003).
Synthesis and Biological Evaluation of Sulfonamides
The synthesis and evaluation of polymethoxylated-pyrazoline benzene sulfonamides have been investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes. These studies indicate the potential of sulfonamide derivatives in developing new therapeutic agents with selective cytotoxicity towards tumor cells (Kucukoglu et al., 2016).
Eigenschaften
IUPAC Name |
N,N-diethyl-1-(2-methoxyphenyl)-2-sulfanylidene-3H-benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-4-20(5-2)26(22,23)13-10-11-15-14(12-13)19-18(25)21(15)16-8-6-7-9-17(16)24-3/h6-12H,4-5H2,1-3H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLROWJSGFPQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dichloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-YL)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2698231.png)
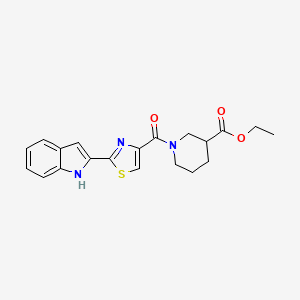
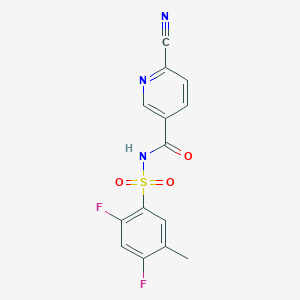
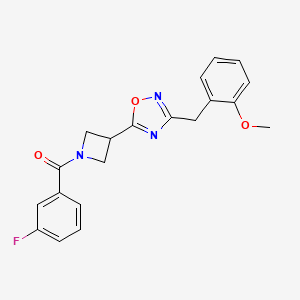
![Benzyl 1,1-dioxo-3a,4,6,7-tetrahydro-3H-oxathiazolo[3,4-a]pyrazine-5-carboxylate](/img/structure/B2698237.png)
![2-{[2-(4-Chloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2698238.png)
![2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B2698240.png)
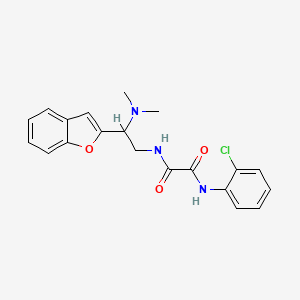

![2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole](/img/structure/B2698245.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide](/img/structure/B2698246.png)
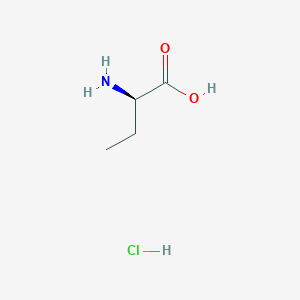

![(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698251.png)